5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with a molecular formula of C23H32N6O4S. This compound is known for its significant applications in medicinal chemistry, particularly as an impurity in the synthesis of sildenafil, a well-known pharmaceutical drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from the appropriate pyrazolo[4,3-d]pyrimidine precursor. The key steps include:
Ethoxylation: Introduction of the ethoxy group at the 2-position of the phenyl ring.
Sulfonylation: Addition of the sulfonyl group to the phenyl ring.
Piperazine Derivatization: Incorporation of the 4-ethylpiperazin-1-yl group.
Final Assembly: Coupling of the modified phenyl ring with the pyrazolo[4,3-d]pyrimidine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Sequential addition of reagents with intermediate purification steps.
Continuous Flow Synthesis: A more advanced method where reagents are continuously fed into the reactor, allowing for higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in sildenafil synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets phosphodiesterase enzymes, particularly PDE5.
Pathways Involved: Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and improved blood flow.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known PDE5 inhibitor with similar structural features.
Tadalafil: Another PDE5 inhibitor with a different chemical structure but similar pharmacological effects.
Vardenafil: Shares structural similarities and pharmacological properties with sildenafil.
Uniqueness
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazolo[4,3-d]pyrimidine core, which contributes to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C23H32N6O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15,21H,5-8,11-14H2,1-4H3 |
InChI Key |
YSZMOEGSEDWGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
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